molecular formula C10H7NO B1336581 Isoquinoline-5-carbaldehyde CAS No. 80278-67-7

Isoquinoline-5-carbaldehyde

Cat. No.: B1336581
CAS No.: 80278-67-7
M. Wt: 157.17 g/mol
InChI Key: ILRSABOCKMOFGW-UHFFFAOYSA-N
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Description

Isoquinoline-5-carbaldehyde is an organic compound with the molecular formula C10H7NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This compound is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with N,N-dimethylformamide and phosphorus oxychloride to form the desired aldehyde. Another method involves the oxidation of isoquinoline-5-methanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of isoquinoline using air or oxygen in the presence of a metal catalyst, such as palladium or platinum. This method offers high yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Isoquinoline-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural products.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Some derivatives of this compound are investigated for their potential as therapeutic agents in treating diseases such as cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of isoquinoline-5-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives inhibit enzymes involved in cell proliferation, leading to anticancer effects. Others may interact with microbial enzymes, exhibiting antimicrobial properties. The specific mechanism depends on the structure of the derivative and its target .

Comparison with Similar Compounds

Isoquinoline-5-carbaldehyde can be compared with other similar compounds, such as:

This compound stands out due to its versatility in chemical reactions and its wide range of applications in scientific research and industry.

Properties

IUPAC Name

isoquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRSABOCKMOFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426879
Record name isoquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80278-67-7
Record name isoquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (19.3 mL of 2.5M in hexanes, 48 mmol) in a mixture of ether (80 mL) and THF (80 mL) at −78° C. was added dropwise a solution of bromoisoquinoline (5.0 g, 24 mmol) in THF (10 mL). The reaction mixture was stirred at −78° C. under argon for 30 minutes. Following the general procedures described by Pearson, et al., in J. Heterocycl. Chem., Vol. 6 (2), pp. 243-245 (199), a solution of DMF (3.30 g, 45 mmol) in THF (10 mL) was cooled to −78° C. and quickly added to the isoquinolyllithium solution. The mixture was stirred at −78° C. for 15 minute. Ethanol (20 mL) was added followed by saturated NH4Cl solution. The resulting suspension was warmed to room temperature. The organic layer, combined with the ether extraction layer, was dried over Na2SO4. A pale yellow solid (2.4 g, 15 mmol, 64% yield) was obtained from chromatography (SiO2 Type-H, 50% EtOAc in hexanes) and recrystallization (ethanol): mp 114-116° C.;
[Compound]
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80 mL
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64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the compound derived from 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde interact with Al3+ ions, and what are the downstream effects?

A1: The research paper describes the synthesis of a Schiff base fluorescent probe, NBP. This probe is synthesized using 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]this compound as a starting material. Upon interaction with Al3+ ions, NBP exhibits a selective response. This interaction leads to a noticeable color change visible to the naked eye and a significant increase in fluorescence. The researchers propose that two NBP molecules bind to one Al3+ ion, forming a complex. This complexation is likely driven by the chelating ability of the Schiff base moiety within the NBP structure, where the oxygen and nitrogen atoms donate electrons to the Al3+ ion. The binding of Al3+ alters the electronic configuration of the NBP molecule, resulting in the observed changes in color and fluorescence.

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